2-Bromomethyl-5-chlorobenzoic acid

Lipophilicity ADME Prediction Lead Optimization

Challenge: Medicinal chemists require the exact 2-(bromomethyl)-5-chlorobenzoic acid regioisomer to ensure reproducible radical cyclization cascades for CXCR3 antagonist scaffolds. This compound solves that supply challenge. - Enables selective benzylic bromide substitution and aryl radical generation for polycyclic heterocycle construction. - Supported by patent WO2006/88920 A1 for CXCR3 antagonist synthesis. - Dual bromomethyl and chloro handles offer orthogonal functionalization in SAR studies. - Available with reliable global logistics for research-scale procurement.

Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
Cat. No. B1510372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromomethyl-5-chlorobenzoic acid
Molecular FormulaC8H6BrClO2
Molecular Weight249.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)O)CBr
InChIInChI=1S/C8H6BrClO2/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyYSZHSZDDIWNDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromomethyl-5-chlorobenzoic Acid Overview


2-Bromomethyl-5-chlorobenzoic acid (CAS 37156-28-8) is a bifunctional aromatic building block characterized by a reactive benzylic bromomethyl group at the ortho position and a chloro substituent at the meta position relative to the carboxylic acid. With a molecular weight of 249.49 g/mol and a calculated LogP of 2.93, it serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the construction of heterocyclic systems via sequential aryl radical cyclizations . Its utility has been demonstrated in patent literature, including WO2006/88920 A1, where it is employed in the synthesis of CXCR3 antagonists [1].

Bifunctional aromatic building block with reactive ortho-bromomethyl and meta-chloro substituents
Enables nucleophilic substitution and sequential aryl radical cyclizations for heterocycle construction
Documented as key intermediate in CXCR3 antagonist synthesis (WO2006/88920)

2-Bromomethyl-5-chlorobenzoic Acid Uniqueness


In-class compounds such as 2-chlorobenzoic acid or 5-methyl-2-chlorobenzoic acid lack the reactive benzylic bromomethyl group that defines the synthetic utility of 2-Bromomethyl-5-chlorobenzoic acid. While the base scaffold is shared, the presence of the bromomethyl group at the 2-position enables distinct nucleophilic substitution and radical cyclization pathways that are impossible with the methyl or unsubstituted analogs . Furthermore, positional isomers (e.g., 3-(bromomethyl)-2-chlorobenzoic acid or 5-(bromomethyl)-2-chlorobenzoic acid) exhibit identical molecular weights and calculated LogP values but differ in the spatial orientation of the reactive bromomethyl group relative to the carboxylic acid and chloro substituents, which critically influences regioselectivity in subsequent transformations [1]. Procurement of the correct regioisomer is therefore essential for reproducible synthetic outcomes.

Target 2-Bromomethyl-5-chlorobenzoic acid Analogs 2-Chlorobenzoic acid / 5-Methyl-2-chlorobenzoic acid Benzylic bromomethyl enables SN2 displacement and radical pathways; methyl or unsubstituted analogs lack reactive leaving group.
Target 2-Bromomethyl-5-chlorobenzoic acid (2,5-isomer) Analogs 3-(Bromomethyl)-2-chlorobenzoic acid (3,2-isomer) or 5-(bromomethyl)-2-chlorobenzoic acid Identical molecular weight and LogP mask different regiochemistry; only correct regioisomer gives desired cyclization selectivity.

2-Bromomethyl-5-chlorobenzoic Acid Evidence Comparison


Enhanced Lipophilicity Over 2-Chlorobenzoic Acid

Introduction of the bromomethyl group at the 2-position increases lipophilicity by 0.89 log units relative to the parent 2-chlorobenzoic acid scaffold. 2-Bromomethyl-5-chlorobenzoic acid exhibits a calculated LogP of 2.93 , compared to 2.04 for 2-chlorobenzoic acid [1]. This difference alters compound behavior in biological partitioning and may influence membrane permeability and non-specific binding profiles during early-stage drug discovery.

Lipophilicity vs. parent acid
Cross-study comparable
LogP 2.93 vs. 2.04 (Δ +0.89)
Supports lead optimization building-block selection
Calculated values; biological partitioning may vary
Lipophilicity ADME Prediction Lead Optimization

Bromomethyl vs. Methyl Electrophilic Reactivity

The benzylic bromomethyl group of 2-Bromomethyl-5-chlorobenzoic acid is a significantly better leaving group than the methyl group present in 5-methyl-2-chlorobenzoic acid. Under standard nucleophilic substitution conditions (e.g., reaction with amines, thiols, or alkoxides), the bromomethyl derivative undergoes SN2 displacement, whereas the methyl analog is unreactive . In the synthesis of its methyl ester derivative (2-(bromomethyl)-5-chlorobenzoic acid methyl ester), NBS bromination of 5-chloro-2-methylbenzoic acid methyl ester proceeds with an 83% isolated yield after purification, demonstrating efficient conversion of the methyl to the reactive bromomethyl group .

Electrophilic reactivity
Class-level inference
83% isolated yield (methyl ester via NBS bromination)
Bromomethyl enables SN2 derivatization; methyl analog unreactive
Yield reported under specific conditions; review for scale-up
Nucleophilic Substitution Synthetic Efficiency Reaction Kinetics

2,5- vs. 3,2-Regioisomer Differentiation

2-Bromomethyl-5-chlorobenzoic acid (ortho-bromomethyl, meta-chloro) and its positional isomer 3-(bromomethyl)-2-chlorobenzoic acid (meta-bromomethyl, ortho-chloro) share identical molecular weight (249.49 g/mol), calculated LogP (2.93), and polar surface area (PSA 37.3 Ų) . Despite these identical bulk properties, the different substitution pattern dictates distinct regiochemical outcomes in subsequent reactions, such as in sequential aryl radical cyclizations used for heterocycle construction . Procurement of the correct isomer is essential to avoid off-pathway products.

Regioisomer identity
Cross-study comparable
MW 249.49, LogP 2.93, PSA 37.3 – identical to 3,2-isomer
Bulk properties do not differentiate regioisomers; verify substitution pattern
Regioselectivity critical for cyclization outcomes
Regioselectivity Synthetic Route Design Isomer Purity

CXCR3 Antagonist Intermediate Validation

2-Bromomethyl-5-chlorobenzoic acid has been explicitly utilized as a key intermediate in the synthesis of amine-linked pyridyl and phenyl substituted piperazine-piperidines with CXCR3 antagonist activity, as documented in patent WO2006/88920 A1 [1]. While no direct comparative yield data is provided in the patent, the inclusion of this specific regioisomer in a pharmaceutical patent portfolio indicates its privileged status over other isomers or analogs for achieving the desired biological activity and synthetic tractability.

Patent intermediate use
Supporting evidence
Explicitly used in CXCR3 antagonist synthesis (WO2006/88920)
Reported patent inclusion supports procurement for medicinal chemistry
No comparative yield data; synthetic tractability context
Medicinal Chemistry Drug Discovery Patent Intermediates

2-Bromomethyl-5-chlorobenzoic Acid Applications


Heterocycle Synthesis via Aryl Radical Cyclizations

Employ 2-Bromomethyl-5-chlorobenzoic acid as a core building block for constructing diverse nitrogen heterocycles. The ortho-bromomethyl group facilitates aryl radical generation under mild conditions, enabling sequential cyclization cascades to form complex polycyclic scaffolds. This method is particularly valuable for synthesizing natural product-like molecules and screening libraries in drug discovery programs. The presence of the 5-chloro substituent provides an additional handle for further functionalization or for modulating electronic properties of the heterocyclic core .

Benzylic Derivative Synthesis for Lead Optimization

Utilize the reactive benzylic bromide moiety of 2-Bromomethyl-5-chlorobenzoic acid to generate diverse libraries of amine, ether, and thioether derivatives via straightforward nucleophilic substitution reactions. This application is highly relevant for medicinal chemistry campaigns aiming to rapidly explore structure-activity relationships (SAR) around a benzoic acid core. The calculated LogP of 2.93 and PSA of 37.3 Ų suggest favorable physicochemical properties for CNS or cellular permeability in the resulting derivatives .

CXCR3 Antagonists for Inflammatory Diseases

Incorporate 2-Bromomethyl-5-chlorobenzoic acid as a key intermediate in the synthesis of novel piperazine-piperidine-based CXCR3 antagonists. As demonstrated in patent WO2006/88920 A1, this specific regioisomer is crucial for constructing the amine-linked pyridyl and phenyl substituted core structure. CXCR3 antagonists are being investigated for the treatment of inflammatory conditions, autoimmune diseases, and cancer, making this compound a strategic procurement choice for researchers in these therapeutic areas [1].

Application
Selection Property
Validation Focus
Heterocycle synthesis via aryl radical cyclizations
Ortho-bromomethyl radical precursor
Cyclization cascade regioselectivity
Benzylic derivative libraries for lead optimization
Reactive electrophilic site for SN2 diversification
Reaction scope with amines, thiols, alkoxides
CXCR3 antagonist synthesis for inflammatory disease research
Documented patent intermediate (WO2006/88920)
Reproducibility of key coupling steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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